Cas no 2091293-26-2 ([(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine)
amine structure](https://www.kuujia.com/scimg/cas/2091293-26-2x500.png)
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine Chemical and Physical Properties
Names and Identifiers
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- [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine
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- Inchi: 1S/C6H10IN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3
- InChI Key: BHERTDNHZWIXKS-UHFFFAOYSA-N
- SMILES: IC1C([H])=NN(C([H])([H])[H])C=1C([H])([H])N([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 250.99194 g/mol
- Monoisotopic Mass: 250.99194 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 251.07
- XLogP3: 0.3
- Topological Polar Surface Area: 29.8
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361306-0.1g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 0.1g |
$968.0 | 2025-03-18 | |
Enamine | EN300-361306-2.5g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 2.5g |
$2155.0 | 2025-03-18 | |
Enamine | EN300-361306-10.0g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 10.0g |
$4729.0 | 2025-03-18 | |
Enamine | EN300-361306-0.5g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 0.5g |
$1056.0 | 2025-03-18 | |
Enamine | EN300-361306-5.0g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 5.0g |
$3189.0 | 2025-03-18 | |
Enamine | EN300-361306-1.0g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 1.0g |
$1100.0 | 2025-03-18 | |
Enamine | EN300-361306-0.25g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 0.25g |
$1012.0 | 2025-03-18 | |
Enamine | EN300-361306-0.05g |
[(4-iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine |
2091293-26-2 | 95.0% | 0.05g |
$924.0 | 2025-03-18 |
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine Related Literature
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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3. Book reviews
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine
Professional Introduction to [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine (CAS No. 2091293-26-2)
[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2091293-26-2, has garnered considerable attention due to its potential applications in drug discovery and molecular research. The presence of a 4-Iodo-1-methyl-1H-pyrazol-5-yl moiety and a methylamine substituent contributes to its distinctive chemical behavior, making it a valuable intermediate in synthetic chemistry.
The pyrazole core is a heterocyclic aromatic compound that plays a pivotal role in medicinal chemistry. Pyrazole derivatives are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of an iodine atom at the 4-position enhances the electrophilicity of the ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are essential in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents.
The methylamine component in the structure adds another layer of reactivity, enabling nucleophilic substitution reactions and the formation of amide or imine bonds. This versatility makes [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine a versatile building block for synthesizing more intricate molecules. Recent advancements in drug design have highlighted the importance of such multifunctional intermediates, as they allow for rapid diversification of chemical libraries while maintaining high structural integrity.
In the context of contemporary pharmaceutical research, this compound has been explored for its potential role in modulating enzyme activity and receptor binding. The pyrazole ring is particularly adept at interacting with biological targets due to its ability to mimic the hydrogen bonding patterns of amino acid residues. Furthermore, the iodine substituent provides a handle for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds.
One of the most promising applications of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine lies in its use as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into drug candidates, scientists aim to develop selective inhibitors that can disrupt aberrant signaling networks without affecting normal cellular processes. The ability to modify both the pyrazole core and the methylamine group allows for precise tuning of binding affinities and selectivity profiles.
Recent studies have also demonstrated the utility of this compound in the development of antiviral agents. The structural features of pyrazole derivatives have been shown to interfere with viral replication by inhibiting key enzymes or disrupting protein-protein interactions. The presence of an iodine atom facilitates further derivatization, enabling the creation of compounds with enhanced stability and bioavailability. These attributes are crucial for effective antiviral therapy, where rapid clearance or degradation can compromise treatment efficacy.
The synthesis of [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of 1-methylpyrazole, which is then functionalized at the 4-position via halogenation. Subsequent coupling reactions with methylamine derivatives complete the formation of the target molecule. These synthetic routes underscore the importance of robust reaction conditions and high-yielding transformations, which are essential for large-scale production.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine and biological targets. By employing techniques such as docking simulations and quantum mechanical calculations, researchers can predict binding affinities and identify key residues involved in ligand-receptor interactions. These insights guide medicinal chemists in optimizing lead structures for improved potency and selectivity.
The growing interest in this compound underscores its potential as a cornerstone in future drug development efforts. As our understanding of disease mechanisms advances, so too does our capacity to design targeted therapies based on well-characterized intermediates like [(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amine (CAS No. 2091293-26-2). Its unique structural features and reactivity profile make it an indispensable tool for synthetic chemists and pharmacologists alike.
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